molecular formula C17H25ClN2O2 B1402571 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride CAS No. 1361114-53-5

2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride

Cat. No.: B1402571
CAS No.: 1361114-53-5
M. Wt: 324.8 g/mol
InChI Key: KILLETAYBMYPRI-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride is a synthetic organic compound characterized by a ketone (ethanone) backbone substituted with a 2-methoxyphenyl group and a bicyclic octahydro-pyrrolo[3,4-b]azepine moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications.

The compound’s synthesis likely involves coupling the methoxy-substituted acetophenone with the azepine ring system, followed by salt formation.

Properties

IUPAC Name

1-(3,4,5,5a,6,7,8,8a-octahydro-2H-pyrrolo[3,4-b]azepin-1-yl)-2-(2-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-21-16-8-3-2-6-13(16)10-17(20)19-9-5-4-7-14-11-18-12-15(14)19;/h2-3,6,8,14-15,18H,4-5,7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILLETAYBMYPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCCC3C2CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride is a member of the pyrroloazepine class, known for its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₈ClN₃O
  • Molecular Weight: 273.76 g/mol
  • IUPAC Name: 2-(2-Methoxyphenyl)-1-(octahydropyrrolo[3,4-b]azepin-1-yl)ethanone hydrochloride

Research indicates that compounds within the pyrroloazepine class often act as selective agonists of the 5-HT₂C receptor , which is implicated in various neurological and psychiatric disorders. The modulation of this receptor can lead to therapeutic effects in conditions such as anxiety, depression, and sexual dysfunction .

Key Mechanisms:

  • Agonistic Activity: Selective activation of the 5-HT₂C receptor may enhance neurotransmitter release, influencing mood and anxiety levels.
  • Neurotransmitter Modulation: Potential to alter serotonin pathways, contributing to its antidepressant and anxiolytic effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, demonstrating significant effects in various models:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown promising results in inhibiting colon cancer cell growth through apoptosis induction. The mechanism involves the upregulation of death receptors DR5 and DR6, leading to enhanced TRAIL-induced apoptosis .

2. Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests a role in treating mood disorders. Its agonistic effects on the 5-HT₂C receptor may help alleviate symptoms associated with depression and anxiety.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated significant inhibition of colon cancer cell growth via apoptosis induction; increased expression of cleaved caspases .
Study 2NeuropharmacologyShowed potential anxiolytic effects through selective agonism of the 5-HT₂C receptor; implications for treating anxiety disorders .
Study 3PharmacokineticsEvaluated absorption and metabolism; indicated favorable pharmacokinetic properties for oral bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride with related compounds from pharmaceutical impurity standards and research literature:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Hypothetical Properties
2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone HCl 2-Methoxyphenyl, octahydro-pyrroloazepine ~350 (estimated) N/A High lipophilicity due to methoxy group; potential CNS activity via azepine interaction
Benzyletilefrone Hydrochloride (Imp. D(EP)) 3-Hydroxyphenyl, benzylethyl-amino 318.23 55845-90-4 Moderate solubility; likely adrenergic activity due to ethanolamine backbone
Phenylephrine Hydrochloride 3-Hydroxyphenyl, methylamino-ethanol 203.67 61-76-7 α1-adrenergic agonist; used as decongestant; polar hydroxyl group enhances aqueous solubility
Norfenefrine Hydrochloride (Imp. C(EP)) 3-Hydroxyphenyl, amino-ethanol 187.64 4779-94-6 Sympathomimetic agent; lower molecular weight may improve bioavailability
3-Hydroxyacetophenone (Imp. E(EP)) 3-Hydroxyphenyl 136.15 121-71-1 Simple aromatic ketone; lacks bioactive substituents; used as synthetic intermediate

Key Structural and Functional Insights:

The octahydro-pyrroloazepine ring introduces conformational rigidity and nitrogen-rich pharmacophores, which may interact with serotonin or dopamine receptors, unlike simpler amines (e.g., benzylethyl-amino in Benzyletilefrone) .

Solubility and Stability: Hydroxyl groups in phenylephrine and norfenefrine improve aqueous solubility but reduce membrane permeability compared to the methoxy group in the target compound. The bicyclic azepine system may increase metabolic stability relative to linear ethanolamine derivatives (e.g., etilefrine) due to reduced oxidative susceptibility.

Synthetic and Analytical Considerations: Impurities such as 3-Hydroxyacetophenone (Imp. E) and N-Benzylethanamine (Imp. F) highlight common byproducts in the synthesis of aryl-ethanone derivatives, emphasizing the need for rigorous chromatographic purification. Structural determination of such compounds often relies on X-ray crystallography using software like SHELX , which resolves complex bicyclic conformations and salt forms.

Research Findings and Trends

  • Structural Analysis : SHELX software is critical for resolving the octahydro-pyrroloazepine ring’s conformation, which influences receptor-binding specificity.
  • Pharmacological Potential: While direct data are lacking, the target compound’s structural similarity to adrenergic agents (e.g., phenylephrine) suggests possible vasoactive or neuromodulatory effects.
  • Regulatory Insights : Impurity profiles from standards (e.g., LGC Standards ) underscore the importance of controlling byproducts during synthesis to meet pharmaceutical quality guidelines.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride?

  • Methodology : Multi-step synthesis under inert atmospheres (e.g., nitrogen) is critical to prevent oxidation of the pyrroloazepine core. Key steps include:

  • Etherification : Use sodium hydride or potassium carbonate to facilitate methoxyphenyl group attachment via nucleophilic substitution .
  • Cyclization : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates during heterocycle formation .
  • Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization from methanol/ether to isolate the hydrochloride salt .
    • Quality Control : Monitor reaction progress via TLC and confirm final purity (>98%) using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR :

  • Look for methoxy singlet at δ ~3.8 ppm (3H) and aromatic protons (δ 6.7–7.3 ppm) for the 2-methoxyphenyl group .
  • The octahydro-pyrroloazepine system shows complex splitting patterns (δ 1.5–3.5 ppm) due to fused ring rigidity .
    • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z consistent with the molecular formula (C₂₁H₂₇ClN₂O₂ requires m/z 375.18) .
    • FTIR : Validate carbonyl stretch (~1685 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the fused pyrroloazepine system?

  • Crystallization : Use slow vapor diffusion with dichloromethane/hexane to grow single crystals.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on:

  • Torsion Angles : Verify non-planarity of the azepine ring (expected deviation >10°) .
  • Hydrogen Bonding : Analyze Cl⁻ interactions with the protonated amine to confirm salt stability .
    • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models to address discrepancies .

Q. What computational approaches predict the compound’s interaction with serotonin receptors (e.g., 5-HT₂A)?

  • Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6WGT) and the compound’s SMILES string (e.g., COC1=CC=CC=C1C(=O)N2C3CCCNC3CC2.Cl ) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on:

  • Hydrophobic Contacts : Methoxyphenyl moiety with receptor’s transmembrane helices.
  • Salt Bridges : Protonated amine-Cl⁻ interaction with ASP155 .
    • Free Energy Calculations : Apply MM-GBSA to quantify binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

Q. How should researchers address contradictory biological activity data in preliminary assays?

  • Dose-Response Refinement : Test concentrations across 5-log units (1 nM–100 µM) to identify off-target effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS. Adjust functional groups (e.g., methoxy to ethoxy) if rapid degradation occurs .
  • Counterion Effects : Compare hydrochloride salt vs. free base solubility in PBS (pH 7.4) to rule out formulation artifacts .

Methodological Considerations Table

Challenge Solution Key References
Low synthetic yieldOptimize cyclization step with microwave-assisted heating (100°C, 30 min)
Impurity profilingUse UPLC-MS/MS with C18 column (0.1% formic acid gradient) for detection
Crystallization failureScreen alternative solvents (e.g., acetonitrile/toluene) and additives
Biological activity variabilityValidate assays with positive controls (e.g., ketanserin for 5-HT₂A)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride
Reactant of Route 2
2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride

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